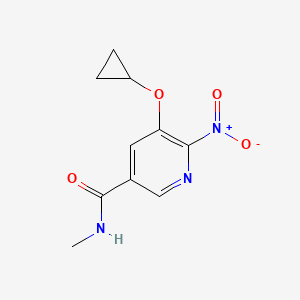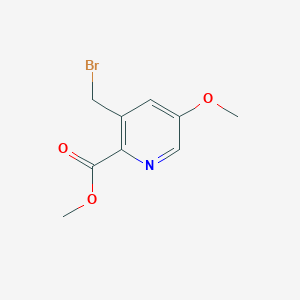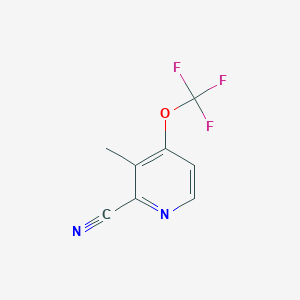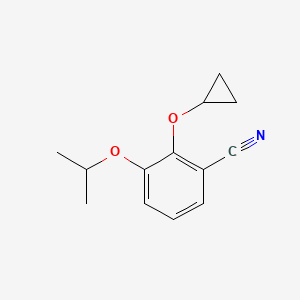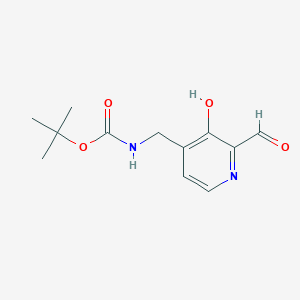
Tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate: is an organic compound with a molecular formula of C11H14N2O4 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate typically involves the following steps:
Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the hydroxylated pyridine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent addition to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like amines or thiols under controlled conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential as a ligand in coordination chemistry.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the development of novel materials with specific properties.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins, affecting their function.
Comparación Con Compuestos Similares
- Tert-butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate
- Tert-butyl (3-hydroxypyridin-2-yl)carbamate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
Uniqueness:
- The specific positioning of the formyl and hydroxyl groups on the pyridine ring in tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate provides unique reactivity and interaction profiles compared to its analogs.
- The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-formyl-3-hydroxypyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8-4-5-13-9(7-15)10(8)16/h4-5,7,16H,6H2,1-3H3,(H,14,17) |
Clave InChI |
VNIRHMDENCOVDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C(=NC=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)



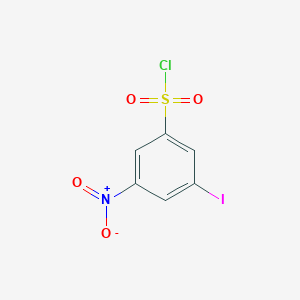

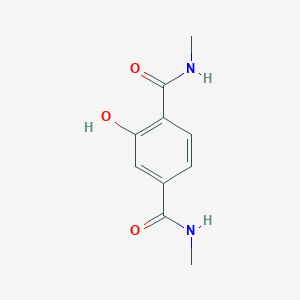
![[6-Iodo-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14849679.png)


